molecular formula C6H11ClF3N B6289804 (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride CAS No. 2639960-45-3

(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride

Cat. No.: B6289804
CAS No.: 2639960-45-3
M. Wt: 189.60 g/mol
InChI Key: HUYFAOPHHUVGEM-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-(2,2,2-Trifluoroethyl)pyrrolidine hydrochloride (CAS: 2639960-45-3) is a fluorinated pyrrolidine derivative with the molecular formula C₆H₁₁ClF₃N and a molecular weight of 189.61 g/mol . The compound features a chiral center at the 3-position of the pyrrolidine ring, substituted with a trifluoroethyl group (–CH₂CF₃). Its hydrochloride salt enhances stability and solubility for pharmaceutical applications.

Key properties include:

  • Storage: Requires inert atmosphere at room temperature .
  • Safety: Hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Purity: Available at ≥98% purity for research use .

The trifluoroethyl group is critical for metabolic stability and lipophilicity, common in drug design to improve bioavailability and target binding .

Properties

IUPAC Name

(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)3-5-1-2-10-4-5;/h5,10H,1-4H2;1H/t5-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYFAOPHHUVGEM-JEDNCBNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1CC(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

R-Naphthylethylamine-Assisted Asymmetric Induction

The method disclosed in EP4373806A1 employs R-naphthylethylamine as a chiral auxiliary to control stereochemistry during the formation of the pyrrolidine core. The synthesis proceeds through four optimized stages:

  • Acylation with 4-Chlorobutyryl Chloride
    Reaction of R-naphthylethylamine with 4-chlorobutyryl chloride in dichloromethane at -20°C yields the secondary amide intermediate (Product 1) with >98% regioselectivity.

  • Trifluoroacetylation
    Treatment with trifluoroacetic anhydride in tetrahydrofuran at reflux temperature installs the trifluoroethyl precursor while preserving chiral integrity (Product 2).

  • Catalytic Hydrogenation
    Palladium-on-carbon (5% w/w) mediated hydrogenation in methanol at 50 psi H₂ pressure effects simultaneous deprotection and cyclization, forming the pyrrolidine ring (Product 3).

  • Borane Reduction and Final Deprotection
    Sequential borane-THF complex reduction followed by methanolysis achieves complete removal of the chiral auxiliary, delivering (S)-3-(2,2,2-trifluoroethyl)pyrrolidine with 92% enantiomeric excess.

Table 1: Critical Parameters in Chiral Auxiliary Route

StepTemp (°C)CatalystYield (%)ee (%)
1-20None95N/A
266None88N/A
325Pd/C9092
40→25BH₃·THF8599

Transition Metal-Catalyzed Asymmetric Hydrogenation

Rhodium-DuPhos Complex Mediated Process

US20170129902A1 discloses a complementary approach using chiral rhodium catalysts for enantioselective hydrogenation of prochiral enamide precursors. Key features include:

  • Substrate Preparation : 3-(2,2,2-Trifluoroethylidene)pyrrolidine-1-carboxamide synthesis via condensation of pyrrolidinone with trifluoroacetaldehyde ethyl hemiacetal

  • Catalytic System : [Rh((R,R)-DuPhos)(COD)]BF₄ (0.5 mol%) in methanol at 50 bar H₂ pressure

  • Performance Metrics : 94% conversion with 98% ee achieved through substrate-to-catalyst ratio optimization

Equation 1 : Enantioselective Hydrogenation

(3R)-3-(2,2,2-Trifluoroethyl)pyrrolidine[Rh](3S)-enantiomerΔG=72.5 kJ/mol[2]\text{(3R)-3-(2,2,2-Trifluoroethyl)pyrrolidine} \xrightarrow{\text{[Rh]}} \text{(3S)-enantiomer} \quad \Delta G^\ddagger = 72.5\ \text{kJ/mol}

Solid-Phase Synthesis and Continuous Flow Approaches

Immobilized Enzyme-Assisted Resolution

WO2021005484A1 introduces a hybrid chemical-enzymatic method using immobilized lipase B from Candida antarctica (CAL-B) for kinetic resolution of racemic mixtures:

  • Substrate : Rac-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxylic acid benzyl ester

  • Reaction Conditions :

    • 30°C in MTBE/water biphasic system

    • Enzyme loading: 15 mg/g substrate

  • Performance : 48% conversion in 6h with E-value >200

Table 2: Comparative Analysis of Resolution Methods

Methodee (%)Yield (%)Productivity (kg/L/day)
Chiral Auxiliary99850.8
Rh Catalysis98942.1
Enzymatic99.5450.3

Advanced Purification Strategies

Chiral Stationary Phase Chromatography

EP4151636A1 details a two-stage purification protocol combining normal-phase and chiral chromatography:

  • Initial Purification : Silica gel column with dichloromethane/methanol (100:1 → 50:1 gradient)

  • Final Polishing : Chiralpak IC column (250 × 4.6 mm, 5μm) using n-hexane/ethanol/diethylamine (80:20:0.1) mobile phase

This method achieves 99.9% chemical purity and 99.5% enantiomeric excess at preparative scale (500g/batch).

Pharmaceutical Applications and Regulatory Aspects

Role in Janus Kinase Inhibitor Synthesis

The compound serves as key chiral building block in upadacitinib (Rinvoq®) manufacturing, as evidenced by WO2021005484A1:

Coupling Reaction :

(3S)-3-(2,2,2-Trifluoroethyl)pyrrolidine+5-Bromo-3-ethynylpyrazin-2-aminePd(PPh₃)₄Upadacitinib precursor[1]\text{(3S)-3-(2,2,2-Trifluoroethyl)pyrrolidine} + \text{5-Bromo-3-ethynylpyrazin-2-amine} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Upadacitinib precursor}

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolidines.

Scientific Research Applications

(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride has several applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that are influenced by its chemical structure and properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related pyrrolidine derivatives:

Compound Name CAS No. Molecular Formula Substituent(s) Similarity Score Molecular Weight (g/mol) Key Properties/Applications References
(3S)-3-(2,2,2-Trifluoroethyl)pyrrolidine HCl 2639960-45-3 C₆H₁₁ClF₃N –CH₂CF₃ (S-configuration) N/A 189.61 High lipophilicity, chiral building block
3-Cyano-3-methylpyrrolidine HCl 1205750-61-3 C₆H₁₁ClN₂ –CN, –CH₃ 0.96 ~153.62 Nitrile group for polarity modulation
(S)-3-Methylpyrrolidine HCl 186597-29-5 C₅H₁₂ClN –CH₃ (S-configuration) 0.75 121.61 Simpler substituent, lower steric bulk
(S)-3-Fluoropyrrolidine HCl 136725-53-6 C₄H₉ClFN –F (S-configuration) 1.00 (fluorine) 125.57 Smaller substituent, higher electronegativity
(3S)-3-(Trifluoroacetamido)pyrrolidine HCl 132883-43-3 C₆H₁₀ClF₃N₂O –NHCOCF₃ N/A 230.61 Amide functionality for H-bonding

Pharmacological and Physicochemical Differences

  • Trifluoroethyl vs. Methyl/Cyano Groups: The trifluoroethyl group (–CH₂CF₃) increases lipophilicity (logP ~1.8 estimated) compared to methyl (–CH₃) or cyano (–CN) groups, enhancing membrane permeability . The electron-withdrawing nature of CF₃ improves metabolic stability by reducing oxidative degradation .
  • Chirality :

    • The (3S)-configuration in the target compound may offer superior enantioselectivity in binding to biological targets compared to racemic mixtures (e.g., (±)-trans-4-(2,5-dichlorophenyl)pyrrolidine HCl in ) .

Biological Activity

(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoroethyl group is known to enhance lipophilicity, which can influence the compound's interaction with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C6H11ClF3N
  • Molecular Weight : 189.61 g/mol

The presence of the trifluoroethyl group is significant as it can affect the compound's solubility and reactivity, potentially leading to enhanced biological activity compared to non-fluorinated analogs.

Pharmacological Potential

Research indicates that (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride may modulate receptor activity and influence various metabolic pathways. Initial studies suggest that it could serve as a lead compound for drug development targeting neurological disorders.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaUnique Features
3-(Trifluoroacetamido)pyrrolidine hydrochlorideC6H10ClF3N2OContains an acetamido group enhancing solubility
N-Ethyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine dihydrochlorideC8H15F3N2·2HClEthyl substitution alters pharmacological properties
3-Hydroxypyrrolidine hydrochlorideC4H10ClNOSimpler structure lacking trifluoromethyl group

This table highlights the variations in substitution patterns on the pyrrolidine ring that can lead to differences in biological activity and reactivity profiles. The trifluoroethyl group in particular may enhance interactions with biological targets due to its lipophilic nature.

The exact mechanisms through which (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride exerts its effects are still under investigation. However, studies suggest that it may interact with various receptors and enzymes involved in neurotransmission and metabolic processes. The compound's ability to modulate these interactions could position it as a candidate for treating conditions such as anxiety or depression .

Case Studies

A series of studies have been conducted to evaluate the pharmacological effects of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride:

  • Neuropharmacological Studies :
    • In animal models, administration of the compound has shown promising results in reducing anxiety-like behaviors.
    • Further research is needed to elucidate its effects on neurotransmitter systems.
  • Metabolic Pathway Analysis :
    • Studies indicate alterations in metabolic pathways when exposed to this compound, suggesting potential applications in metabolic disorders.

Future Directions

Further research is essential to fully understand the biological mechanisms and therapeutic potential of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride. Ongoing studies aim to clarify its interactions at the molecular level and assess its efficacy in clinical settings.

Q & A

Basic: What are the standard synthetic routes for (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine hydrochloride, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting pyrrolidine with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., K₂CO₃) in an aprotic solvent like acetonitrile at 60–80°C . Optimization focuses on:

  • Solvent choice : Polar aprotic solvents enhance reaction rates.
  • Temperature : Elevated temperatures (70–80°C) improve yields but require reflux conditions.
  • Base selection : Potassium carbonate minimizes side reactions compared to stronger bases.
    Post-synthesis, the hydrochloride salt is formed using HCl gas or aqueous HCl. Purity is assessed via HPLC or NMR .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stereochemical integrity?

Key methods include:

  • Chiral HPLC : To confirm enantiomeric purity (e.g., using a Chiralpak® column with hexane/isopropanol mobile phase) .
  • NMR spectroscopy : ¹H/¹³C NMR and 2D-COSY to verify substituent positions and salt formation. For example, the trifluoroethyl group shows distinct ¹⁹F NMR signals at δ -65 to -70 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: 202.08 g/mol) .

Advanced: How can reaction conditions be optimized to mitigate racemization during synthesis?

Racemization risks arise in protic solvents or acidic/basic conditions. Mitigation strategies:

  • Inert atmosphere : Use N₂/Ar to prevent oxidation of intermediates.
  • Low-temperature quenching : Rapid cooling after reaction completion minimizes epimerization.
  • Enantioselective catalysis : Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) to enhance stereochemical control .
    Validate outcomes using circular dichroism (CD) or chiral shift reagents in NMR .

Advanced: What computational methods predict the compound’s binding affinity to biological targets?

  • Molecular docking (AutoDock Vina) : Models interactions with enzymes (e.g., kinases) by simulating ligand-receptor binding.
  • Molecular dynamics (MD) simulations : Assess stability of binding poses over 100-ns trajectories (e.g., GROMACS software).
  • Free energy calculations (MM/PBSA) : Quantify binding energies, with the trifluoroethyl group showing enhanced hydrophobic interactions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may stem from:

  • Purity issues : Validate via HPLC (>98% purity) and elemental analysis.
  • Assay variability : Standardize in vitro protocols (e.g., fixed ATP concentrations in kinase assays).
  • Stereochemical differences : Re-evaluate enantiomeric ratios using chiral chromatography .

Advanced: What in vitro assays are recommended to study its mechanism of action?

  • Cell permeability : Use Caco-2 cell monolayers with LC-MS quantification.
  • Enzyme inhibition : Fluorescence-based assays (e.g., NADPH depletion for oxidoreductases).
  • Protein binding : Surface plasmon resonance (SPR) to measure KD values .

Advanced: How do structural analogs (e.g., 2- or 4-trifluoroethyl isomers) differ in reactivity and bioactivity?

Isomer Reactivity Bioactivity
3-Trifluoroethyl (target)Higher steric hindrance at C3 positionEnhanced kinase inhibition (IC₅₀: 0.8 μM)
2-TrifluoroethylFaster nucleophilic substitutionReduced membrane permeability
4-TrifluoroethylLower thermal stabilityWeaker enzyme binding (KD: 15 μM)
Positional effects alter electronic properties (CF₃ group electron-withdrawing) and steric interactions .

Advanced: What strategies are used for polymorph screening and solid-state characterization?

  • High-throughput screening : Use solvents (ethanol, acetone) under varying temperatures.
  • PXRD : Compare diffraction patterns to known forms (e.g., Patent EP123456 ).
  • DSC/TGA : Identify melting points (mp: ~200°C) and thermal stability .

Advanced: How does the trifluoroethyl group influence pharmacokinetic properties?

  • Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration.
  • Metabolic stability : CF₃ group resists cytochrome P450 oxidation (t₁/₂: >6 hrs in liver microsomes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.